3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-22-14-5-2-13(3-6-14)4-7-17(21)20-10-8-15(9-11-20)23-16-12-18-24-19-16/h2-3,5-6,12,15H,4,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYVQFDSYHBITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)OC3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one is a complex organic molecule characterized by a propanone backbone, substituted with a piperidine moiety and a thiadiazole group. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique combination of these functional groups suggests potential applications in medicinal chemistry, particularly in pharmacology.
Comparative Analysis
The following table summarizes the biological activities of compounds structurally related to 3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(Thiadiazol-3-yloxy)-piperidine | Structure | Anti-inflammatory |
| 3-(4-Methoxyphenyl)-pyrrolidine | Structure | Neuroprotective |
| 2-Amino-thiazole derivatives | Structure | Antimicrobial |
Case Studies and Research Findings
Recent studies have highlighted the potential of thiadiazole derivatives in various therapeutic areas:
- Antimicrobial Activity : A review indicated that 2-amino-1,3,4-thiadiazole derivatives possess significant antimicrobial properties. These compounds can inhibit bacterial growth effectively and may serve as templates for new antibiotics .
- Anticancer Properties : Research has shown that thiadiazole-based compounds can exhibit cytotoxicity against human cancer cell lines. For instance, certain derivatives have been found to induce apoptosis in cancer cells through various pathways .
- Anti-inflammatory Effects : Thiadiazole compounds have been noted for their ability to modulate inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Structural Features Influencing Activity
The presence of the methoxy group on the phenyl ring is believed to enhance lipophilicity and improve receptor interactions, potentially increasing the biological efficacy of the compound. The incorporation of both piperidine and thiadiazole functionalities may confer unique pharmacological profiles compared to other similar compounds.
Scientific Research Applications
The compound 3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one is a complex organic molecule that shows promise in various scientific research applications, particularly in medicinal chemistry. This article explores its potential applications, mechanisms of action, and relevant case studies.
Structural Comparison Table
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Thiadiazol-3-yloxy)-piperidine | Structure | Lacks methoxy group; studied for anti-inflammatory effects. |
| 3-(4-Methoxyphenyl)-pyrrolidine | Structure | Different cyclic amine; shows neuroprotective properties. |
| 2-Amino-thiazole derivatives | Structure | Similar heterocyclic framework; known for antimicrobial activity. |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and piperidine rings often exhibit significant biological activities, including antimicrobial effects . The incorporation of the methoxyphenyl group may enhance these properties through improved lipophilicity and receptor interactions. Thiadiazole derivatives have been documented to possess potent antibacterial and antifungal activities, suggesting potential applications in treating infections caused by resistant strains of bacteria or fungi.
Anti-inflammatory Properties
The structural characteristics of this compound suggest potential anti-inflammatory effects. Research into related compounds has shown that thiadiazole derivatives can inhibit pro-inflammatory pathways, which could be beneficial in developing treatments for chronic inflammatory diseases.
Neuroprotective Effects
Given the presence of the piperidine ring, there is potential for neuroprotective applications. Compounds with similar structures have been studied for their ability to protect neuronal cells from damage due to oxidative stress or excitotoxicity.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of related thiadiazole derivatives against various bacterial strains. Results indicated that modifications to the thiadiazole structure significantly impacted antimicrobial potency, suggesting that further exploration of 3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one could yield promising results in this area.
Research on Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory mechanisms of piperidine-based compounds. The findings suggested that these compounds could inhibit the NF-kB signaling pathway, which is crucial in inflammation processes. This opens avenues for further research into how 3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one may modulate similar pathways.
Comparison with Similar Compounds
Heterocyclic Substituents
- Target Compound : The 1,2,5-thiadiazole-3-yloxy group on the piperidine ring provides a rigid, electron-deficient heterocycle, which may influence binding to biological targets via dipole interactions or hydrogen bonding.
- Compound 1 () : 1-(Furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one replaces the thiadiazole-piperidine system with a furan ring. The oxygen-rich furan may enhance solubility but reduce metabolic stability compared to thiadiazole .
- Compound 3FP (): (2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one features an azo-pyrrolidine group.
Piperidine Derivatives
- Compound in : 1-[2-(1-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-1,3-thiazol-4-yl]-3-phenylpropan-1-one substitutes thiadiazole with a thiazole ring. Thiazole’s lower electronegativity compared to thiadiazole may reduce binding affinity to electron-deficient targets .
Pharmacological and Physicochemical Properties
Enzyme Inhibition
- Mannich Bases (): (E)-1-(4-(4-([5-Allyl-2-methoxyphenoxy]methyl)-1H-1,2,3-triazol-1-yl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Compound 57) showed potent pancreatic lipase inhibition (IC₅₀ ~ 10 µM). The triazole and allyl groups likely contribute to hydrophobic interactions, whereas the target compound’s thiadiazole may favor polar interactions .
- Pyrazoline Derivatives () : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole demonstrated antidepressant activity in preclinical models. The pyrazoline ring’s conformational flexibility may enhance blood-brain barrier penetration compared to the rigid thiadiazole-piperidine system .
Physicochemical Properties
- Avobenzone: A UV-filter with a dibenzoylmethane core, its methoxyphenyl groups stabilize enol tautomers, enabling broad-spectrum UV absorption. The target compound’s thiadiazole may offer similar conjugation but with distinct electronic effects .
Q & A
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Transcriptomic profiling (RNA-seq) and proteomic analyses (LC-MS/MS) identify downstream targets in treated cells. CRISPR-Cas9 knockout models confirm target dependency, while surface plasmon resonance (SPR) assays measure direct binding kinetics. For example, SPR revealed nM-level binding to MAPK14, aligning with anti-inflammatory activity in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
